molecular formula C20H4Cl16 B12717039 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene CAS No. 80789-64-6

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

Cat. No.: B12717039
CAS No.: 80789-64-6
M. Wt: 811.5 g/mol
InChI Key: TYLICGTWUJQTQZ-UHFFFAOYSA-N
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Description

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene is a highly chlorinated polycyclic compound This compound is known for its unique structural properties, which include multiple chlorine atoms and a complex hexacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene typically involves multiple steps, starting from simpler chlorinated precursors. One common method involves the cyclization of chlorinated intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the hexacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorination reactions in the presence of catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene has several scientific research applications, including:

    Chemistry: The compound is used as a model system for studying the reactivity of highly chlorinated polycyclic compounds.

    Biology: Research is being conducted to explore its potential as an antimicrobial agent due to its high chlorine content.

    Medicine: Investigations are ongoing to determine its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound’s unique properties make it a candidate for use in specialty chemicals and materials science.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves its interaction with molecular targets through its chlorine atoms and hexacyclic structure. The compound can form strong interactions with biological molecules, potentially disrupting their normal function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzymatic activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6-hexachlorocyclohexane: A simpler chlorinated cyclic compound with fewer chlorine atoms and a less complex structure.

    1,2,3,4,5,6,7,8-octachloronaphthalene: A polycyclic compound with a different arrangement of chlorine atoms and rings.

    1,2,3,4,5,6,7,8,9,10-decachlorobiphenyl: A biphenyl compound with a high degree of chlorination.

Uniqueness

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene is unique due to its highly chlorinated hexacyclic structure, which imparts distinct chemical and physical properties. Its high chlorine content and complex framework make it a valuable compound for studying the effects of extensive chlorination on polycyclic systems.

Properties

CAS No.

80789-64-6

Molecular Formula

C20H4Cl16

Molecular Weight

811.5 g/mol

IUPAC Name

1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

InChI

InChI=1S/C20H4Cl16/c21-7-1-2(8(22)10(24)9(7)23)4-6(18(32)14(28)12(26)16(4,30)20(18,35)36)5-3(1)15(29)11(25)13(27)17(5,31)19(15,33)34/h3-6H

InChI Key

TYLICGTWUJQTQZ-UHFFFAOYSA-N

Canonical SMILES

C12C3C(C4=C(C1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)C(=C(C(=C4Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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